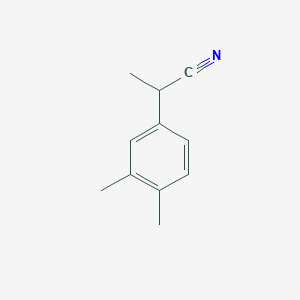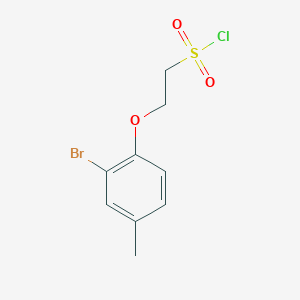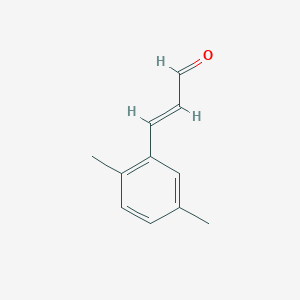
2-(3,4-Dimethylphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)propanenitrile is an organic compound characterized by a nitrile group attached to a propanenitrile chain, which is further substituted with a 3,4-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
2-(3,4-Dimethylphenyl)propanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
2-(3,4-Dimethylphenyl)propanenitrile undergoes various chemical reactions, including:
Reduction: Reduction of nitriles to primary amines using lithium aluminum hydride.
Hydrolysis: Hydrolysis of nitriles to carboxylic acids under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Lithium Aluminum Hydride: Used for the reduction of nitriles to primary amines.
Acidic or Basic Hydrolysis: Conditions for converting nitriles to carboxylic acids.
Sodium or Potassium Cyanide: Used in the synthesis of nitriles from halogenoalkanes.
Major Products Formed
Primary Amines: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis reactions.
Substituted Nitriles: Formed through nucleophilic substitution reactions.
科学研究应用
2-(3,4-Dimethylphenyl)propanenitrile has several applications in scientific research:
作用机制
The mechanism of action of 2-(3,4-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitrile group undergoes nucleophilic attack by hydride ions, leading to the formation of primary amines . The exact molecular targets and pathways depend on the specific application and reaction conditions.
相似化合物的比较
2-(3,4-Dimethylphenyl)propanenitrile can be compared with other nitrile compounds such as:
Benzonitrile: Similar in structure but lacks the dimethyl substitution on the phenyl ring.
Propanenitrile: A simpler nitrile compound without the phenyl group.
2-Phenylpropanenitrile: Similar structure but without the dimethyl groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
属性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10H,1-3H3 |
InChI 键 |
YLCFCVZONWUKMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)



![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)




